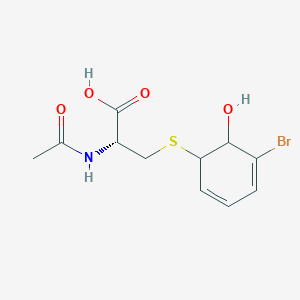
3,2-Premercapturic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,2-Premercapturic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H14BrNO4S and its molecular weight is 336.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Pathway and Formation
The formation of 3,2-premercapturic acid occurs through the mercapturic acid pathway, which involves several enzymatic steps:
- Glutathione Conjugation : Electrophilic compounds react with glutathione (GSH) to form GSH S-conjugates.
- Enzymatic Hydrolysis : These conjugates are then hydrolyzed to yield cysteine S-conjugates.
- N-acetylation : Finally, N-acetyltransferase catalyzes the conversion of cysteine S-conjugates to mercapturic acids, including this compound .
The significance of this pathway lies in its ability to convert potentially harmful substances into more water-soluble forms that are easily excreted from the body.
Detoxification Role
This compound serves as a detoxification product of bromobenzene metabolism. Studies indicate that this metabolite can be detected in the urine of animals exposed to bromobenzene, particularly following induction with beta-naphthoflavone (BNF), which enhances the activity of cytochrome P450 enzymes involved in its metabolism .
Table 1: Comparison of Premercapturic Acids from Bromobenzene Metabolism
| Metabolite | Source | Detection Method |
|---|---|---|
| This compound | Urine of BNF-induced rats | NMR and Mass Spectrometry |
| 3,4-Premercapturic Acid | Urine of untreated and induced rats | NMR and Mass Spectrometry |
| 4,3-Premercapturic Acid | Urine of untreated and induced rats | NMR and Mass Spectrometry |
Implications in Toxicology
The presence of this compound has implications for understanding the toxicological effects of bromobenzene. Its formation indicates that bromobenzene undergoes metabolic activation to form reactive intermediates that can bind covalently to cellular macromolecules, leading to toxicity. Research has shown that premercapturic acids can serve as biomarkers for exposure to certain environmental pollutants .
Case Studies and Research Findings
Several studies have documented the role of this compound in various contexts:
- A study demonstrated that after administration of bromobenzene to rats pre-treated with phenobarbital, significant levels of this compound were found in urine, indicating enhanced metabolic conversion due to enzyme induction .
- Another investigation highlighted the formation of 4-bromophenol from bromobenzene metabolism via intermediates including premercapturic acids. This suggests that monitoring these metabolites can provide insights into the metabolic fate and potential toxicity of brominated compounds .
Broader Applications
Beyond its role in detoxification, research into this compound contributes to understanding:
- Environmental Health : Tracking levels of this metabolite can help assess human exposure to environmental toxins.
- Pharmaceutical Development : Understanding the metabolic pathways involving premercapturic acids can inform drug design and safety assessments.
化学反応の分析
Formation of 3,2-Premercapturic Acid
The formation of this compound typically involves the following steps:
-
Initial Reaction with Glutathione : The electrophilic compound reacts with glutathione (GSH), forming a glutathione conjugate.
-
Enzymatic Conversion : This conjugate undergoes further enzymatic modifications, including the actions of γ-glutamyltransferases and dipeptidases, resulting in a cysteine conjugate.
-
N-Acetylation : The final step involves N-acetylation by cysteine S-conjugate N-acetyltransferase, yielding the mercapturic acid.
This pathway is essential for detoxifying various harmful compounds and facilitating their excretion from the body .
3.1. Reaction Mechanisms
The primary reactions involving this compound can be summarized as follows:
-
Formation from Electrophiles : Various electrophilic compounds can lead to the formation of premercapturic acids through nucleophilic attack by glutathione. For instance:
Electrophile+GSH→Glutathione Conjugate
-
Conversion to Mercapturic Acid : The glutathione conjugate can be converted into mercapturic acid through a series of enzymatic reactions:
Glutathione ConjugateEnzymesCysteine ConjugateN AcetyltransferaseMercapturic Acid
3.2. Biotransformation Pathways
The biotransformation pathways leading to the formation of mercapturic acids from premercapturic acids include:
-
Direct Conjugation : This involves direct nucleophilic attack on electrophilic centers.
-
Epoxide Formation : Some compounds may first form epoxides before undergoing further transformations into mercapturic acids .
3.3. Factors Influencing Reactions
Several factors influence the formation and transformation of this compound:
-
Substituents on Electrophiles : The presence and nature of substituents on the electrophilic compound can significantly affect reaction rates and pathways.
-
Enzyme Activity : Variations in enzyme activity due to genetic or environmental factors can alter the efficiency of mercapturate formation.
Analytical Methods for Detection
Detection and quantification of this compound and its metabolites are critical for understanding its metabolic fate. Common analytical techniques include:
特性
CAS番号 |
134958-26-2 |
|---|---|
分子式 |
C11H14BrNO4S |
分子量 |
336.2 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(5-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H14BrNO4S/c1-6(14)13-8(11(16)17)5-18-9-4-2-3-7(12)10(9)15/h2-4,8-10,15H,5H2,1H3,(H,13,14)(H,16,17)/t8-,9?,10?/m0/s1 |
InChIキー |
BWZJWISICOJRCY-IDKOKCKLSA-N |
SMILES |
CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O |
異性体SMILES |
CC(=O)N[C@@H](CSC1C=CC=C(C1O)Br)C(=O)O |
正規SMILES |
CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O |
同義語 |
3,2-premercapturic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















